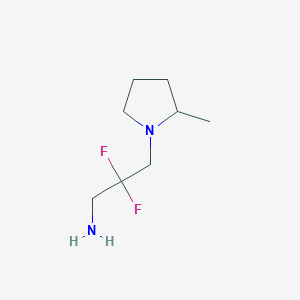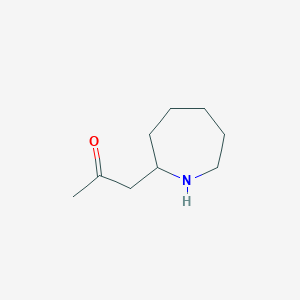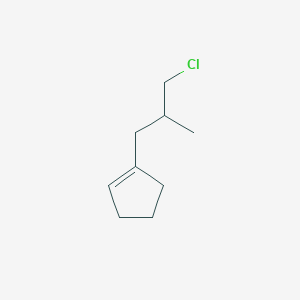
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is an organic compound with the molecular formula C₉H₁₅Cl. It is characterized by a cyclopentene ring substituted with a 3-chloro-2-methylpropyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene typically involves the alkylation of cyclopentene with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxy-2-methylpropyl)cyclopent-1-ene.
Oxidation: 1-(3-Oxo-2-methylpropyl)cyclopent-1-ene.
Reduction: 1-(3-Methylpropyl)cyclopentane.
科学研究应用
1-(3-Chloro-2-methylpropyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylpropyl)cyclopent-1-ene is largely dependent on the type of reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved are specific to the type of chemical reaction and the reagents used.
相似化合物的比较
3-Chlorocyclopent-1-ene: Similar structure but lacks the 2-methylpropyl group.
4-(3-Chloro-2-methylpropyl)cyclopent-1-ene: Positional isomer with the chlorine atom at a different position on the cyclopentene ring.
属性
分子式 |
C9H15Cl |
|---|---|
分子量 |
158.67 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylpropyl)cyclopentene |
InChI |
InChI=1S/C9H15Cl/c1-8(7-10)6-9-4-2-3-5-9/h4,8H,2-3,5-7H2,1H3 |
InChI 键 |
OKQJENUDNQEFAF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

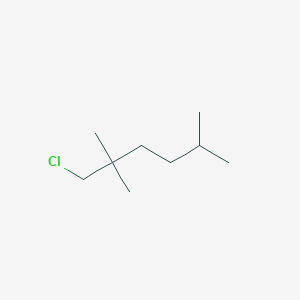
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
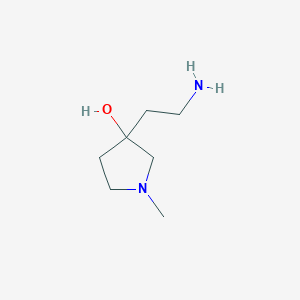



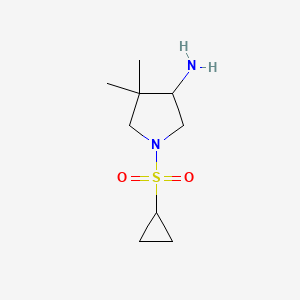
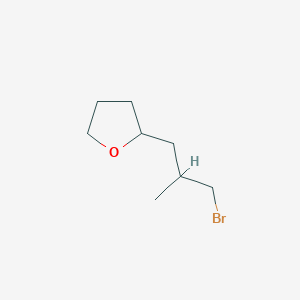
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
